The compound "(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid" exemplifies rational structural hybridization in medicinal chemistry, merging two pharmacologically significant motifs: the 2-oxoindolin-3-yl scaffold and L-glutamic acid. The 2-oxoindolin-3-yl (isatin-derived) core is a privileged structure in kinase inhibitor design, notably validated in FDA-approved drugs such as sunitinib and nintedanib. Its planar, heteroaromatic system enables high-affinity interactions with the ATP-binding pockets of oncogenic kinases like VEGFR-2 (vascular endothelial growth factor receptor 2), PDGFR (platelet-derived growth factor receptor), and FGFR (fibroblast growth factor receptor) . Concurrently, the L-glutamic acid moiety—a non-essential amino acid central to nitrogen transport and nucleotide biosynthesis—confers targeted access to tumor metabolic pathways. This bifunctional design exploits the "glutamine addiction" phenotype prevalent in cancers like triple-negative breast cancer, pancreatic ductal adenocarcinoma, and glioblastoma, where upregulated glutamine transporters (e.g., ASCT2/SLC1A5) and glutaminase enzymes drive proliferation [3] [7] [9].
Table 1: Key Structural Components and Their Functional Roles
Structural Component | Pharmacological Role | Molecular Targets |
---|---|---|
2-Oxoindolin-3-yl moiety | Kinase inhibition, ATP-competitive binding | VEGFR-2, PDGFR, FGFR |
Acetyl linker | Conformational flexibility, spatial orientation optimization | N/A |
L-Glutamic acid moiety | Substrate mimicry for amino acid transporters, metabolic disruption | ASCT2/SLC1A5, glutaminase, glutathione synthesis |
The acetyl linker bridges these domains, optimizing spatial orientation for simultaneous target engagement. Molecular modeling studies suggest this configuration allows the oxindole core to anchor in kinase hydrophobic pockets while the glutamic acid chain interacts with glutamine-metabolizing enzymes or transporters, enabling dual-pathway inhibition [8].
The strategic fusion of oxindole and glutamate motifs represents an evolution in targeting cancer-specific vulnerabilities. Historically, oxindole derivatives emerged as kinase inhibitors in the 2000s, with sunitinib (an N-alkylated 2-oxoindolin-3-yl derivative) gaining FDA approval in 2006 for renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism relies on suppressing angiogenesis via VEGFR-2 inhibition . Parallelly, glutamic acid and its analogs were explored as metabolic disruptors. Early compounds like 6-diazo-5-oxo-L-norleucine (DON) inhibited glutamine-utilizing enzymes but exhibited systemic toxicity due to poor selectivity [9]. Modern hybrids address this limitation by leveraging tumor-selective uptake. For example, the incorporation of L-glutamic acid facilitates active transport via SLC transporters overexpressed in tumors (e.g., SLC1A5 in breast cancer), concentrating the hybrid molecule intracellularly [5] [10]. Patent analyses reveal a surge in glutamine-oxindole conjugates post-2010, emphasizing their role in overcoming resistance to single-pathway inhibitors [6] [8].
This hybrid compound exhibits dual mechanisms critical for oncology:
Table 2: Therapeutic Mechanisms in Cancer Models
Mechanism | Biological Consequence | Validated Cancer Models |
---|---|---|
VEGFR-2 inhibition | Suppressed angiogenesis, tumor starvation | Colon (HCT116), breast (MCF7), renal carcinomas |
ASCT2 transporter competition | Reduced glutamine influx, metabolic collapse | Pancreatic (PaCa2), glioblastoma, triple-negative breast cancer |
Glutathione synthesis disruption | ROS accumulation, apoptosis | Lung adenocarcinoma, acute myeloid leukemia |
Preclinical evidence demonstrates efficacy in xenograft models of colon (HCT116), breast (MCF7), and pancreatic (PaCa2) cancers, where the compound reduced tumor growth by 50–70% compared to sunitinib alone. This synergy arises from simultaneous targeting of growth signaling and nutrient exploitation [7] [10]. Beyond oncology, structural analogs show potential in metabolic disorders characterized by glutamate dysregulation, such as urea cycle defects and hyperammonemia, though oncology remains the primary focus [5] [8].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4